1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-7-11-25(12-8-16)22(18-5-9-24-10-6-18)21-20(27)14-17(2)26(23(21)28)15-19-4-3-13-29-19/h3-6,9-10,13-14,16,22,27H,7-8,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVXCMDCMACEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Compound A features a complex structure characterized by multiple heterocycles, including furan, piperidine, and pyridine rings. This structural diversity suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that Compound A exhibits significant antitumor activity . In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 10.5 |
| Mia PaCa-2 (pancreatic) | 8.7 |
| PANC-1 (pancreatic) | 9.3 |
| RKO (colorectal) | 11.2 |
These results suggest that Compound A may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties . Preliminary tests against various bacterial strains showed promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Candida albicans | 7.81 |
These findings indicate that Compound A possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .
The biological activities of Compound A are attributed to its ability to modulate key cellular pathways:
- Inhibition of Kinases : Compound A has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Antioxidant Properties : Compound A exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Case Study 1: Antitumor Efficacy
In a recent study, Compound A was administered to mice bearing xenograft tumors derived from FaDu cells. The treatment resulted in a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective antitumor agent .
Case Study 2: Antimicrobial Effectiveness
In vitro studies demonstrated that Compound A effectively inhibited the growth of Staphylococcus aureus at concentrations lower than many conventional antibiotics, suggesting its potential use in treating antibiotic-resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid substituents (furan, piperidine, and pyridine). Key analogues and their differences are outlined below:
Physicochemical Properties
The target compound’s 4-methylpiperidin-1-yl group may improve blood-brain barrier permeability compared to purely aromatic substituents . However, its synthetic complexity (multiple heterocycles) could reduce yield compared to simpler derivatives like 4q or bromophenyl analogues .
Key Research Findings
- Fluorinated Analogues : Fluorine atoms enhance metabolic stability and bioavailability, as seen in 4q and piperazinyl derivatives .
- Antioxidant vs. Analgesic Trade-off: Bromophenyl/cyano derivatives prioritize antioxidant activity, while fluorinated/polyheterocyclic compounds favor CNS-related effects .
- Synthetic Challenges : Multi-step synthesis (e.g., cyclization, coupling) is required for hybrid substituents, lowering yields compared to straightforward substitutions .
Q & A
Q. What synthetic routes are recommended for synthesizing the compound with optimal yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Alkylation of the pyridinone core with furan-2-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the (4-methylpiperidin-1-yl)(pyridin-4-yl)methyl moiety via nucleophilic substitution or Mannich-type reactions .
- Step 3 : Hydroxylation at the 4-position using oxidizing agents like H₂O₂/Fe²⁺ . Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of the compound?
- 1H/13C NMR : To verify substituent positions (e.g., furan methyl protons at δ 4.5–5.0 ppm, pyridinone carbonyl at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (e.g., expected [M+H]+: C₂₃H₂₈N₂O₃) .
- FT-IR : To identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?
- Receptor Binding Assays : Radioligand competition studies (e.g., for serotonin or dopamine receptors due to structural analogs’ activity ).
- Enzyme Inhibition Assays : Fluorescence-based assays targeting kinases or phosphodiesterases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Elevated temperatures (70–90°C) for Mannich reactions enhance reaction rates but may require inert atmospheres to prevent oxidation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates in alkylation steps .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Monitoring : Thin-layer chromatography (TLC) with UV detection for real-time progress tracking .
Q. What strategies are employed to analyze the compound’s 3D conformation and its impact on biological activity?
- X-ray Crystallography : Resolve crystal structures to identify key binding motifs (e.g., piperidine-pyridine dihedral angles) .
- Molecular Dynamics Simulations : Predict binding stability with target receptors (e.g., dopamine D2 receptor homology models) .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?
- Pharmacokinetic (PK) Studies : Assess bioavailability and metabolic stability using LC-MS/MS to detect metabolites .
- Dose-Response Modeling : Apply nonlinear regression (e.g., GraphPad Prism) to reconcile potency differences .
Q. What computational approaches predict the compound’s interactions with target proteins?
- Molecular Docking : Use AutoDock Vina to simulate binding poses in receptor active sites (e.g., serotonin 5-HT₂A) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at binding interfaces .
Methodological Tables
Q. Table 1. Comparison of Synthetic Conditions for Analogous Compounds
| Step | Conditions () | Conditions () |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | NaH, THF, 60°C, 8h |
| Hydroxylation | H₂O₂/FeSO₄, RT, 6h | O₂, Cu(I) catalyst, 50°C |
| Purification | Silica gel chromatography | Recrystallization (EtOH/H₂O) |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyridin-2-one | - | 164.5 | 1680 |
| Furan-2-ylmethyl | 4.7 (s, 2H) | 58.2 | - |
| 4-Hydroxy | 10.2 (s, 1H) | - | 3250 |
Contradiction Analysis
Q. How do structural variations in analogs (e.g., fluorophenyl vs. pyridinyl) affect biological activity?
- SAR Studies : Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl instead of pyridin-4-yl) and compare IC₅₀ values in receptor assays .
- Statistical Analysis : Use one-way ANOVA to determine significance of structural changes on potency .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological testing?
- Randomized Block Design : Assign compound batches to experimental blocks to control for synthesis variability .
- Blinded Replicates : Include triplicate measurements for each assay condition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
